CFM-5

Description

Properties

CAS No. |

639507-03-2 |

|---|---|

Molecular Formula |

C23H18BrN3OS |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

5'-bromo-5-phenyl-1'-(2-phenylethyl)spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |

InChI |

InChI=1S/C23H18BrN3OS/c24-18-11-12-20-19(15-18)23(26-25-21(29-23)17-9-5-2-6-10-17)22(28)27(20)14-13-16-7-3-1-4-8-16/h1-12,15,26H,13-14H2 |

InChI Key |

XNQKFLVXBADQOZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4(C2=O)NN=C(S4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4(C2=O)NN=C(S4)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CFM-5; CFM 5; CFM5; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CFM-5 in Medulloblastoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medulloblastoma, the most prevalent malignant pediatric brain tumor, presents significant therapeutic challenges, including high rates of recurrence and the severe side effects of current treatments. A promising new class of therapeutic agents, the CARP-1 Functional Mimetics (CFMs), has emerged, with CFM-5 showing notable potential. This technical guide provides a detailed overview of the mechanism of action of CFM-5 in medulloblastoma, focusing on its molecular interactions, effects on key signaling pathways, and induction of apoptosis. While much of the detailed cellular analysis has been conducted on the closely related compound CFM-4, the foundational mechanism of CFM-5 is believed to be analogous due to their shared targeting of the CARP-1/CCAR1-APC-2 interaction. This document synthesizes the available preclinical data, outlines experimental methodologies, and presents signaling pathway visualizations to support further research and development in this critical area of oncology.

Introduction: The Therapeutic Target - CARP-1/CCAR1

Cell Division Cycle and Apoptosis Regulator 1 (CARP-1), also known as CCAR1, is a crucial peri-nuclear phosphoprotein that functions as a biphasic regulator of cell growth and apoptosis.[1][2] It acts as a co-activator for the Anaphase Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a critical role in cell cycle progression.[1][2] Given its central role in cell fate decisions, the modulation of CARP-1 activity presents a compelling strategy for cancer therapy.

CFM-5 is a small molecule compound identified as a CARP-1 Functional Mimetic.[1] Its primary mechanism of action is the inhibition of the protein-protein interaction between CARP-1/CCAR1 and the APC-2 subunit of the APC/C.[1] This interference disrupts the normal function of the APC/C, leading to a cascade of events that culminate in the inhibition of medulloblastoma cell proliferation and the induction of apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of CARP-1 Functional Mimetics in medulloblastoma cell lines. It is important to note that while the direct target engagement of CFM-5 has been quantified, the detailed cellular effects have been more extensively characterized for the analog CFM-4.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| CFM-5 | CARP-1/CCAR1-APC-2 Interaction Inhibition | Not Applicable | 0.75 µM | [1] |

Table 1: In Vitro Efficacy of CFM-5

Further quantitative data on the effects of CFM-4 on medulloblastoma cell viability, apoptosis rates, and gene expression changes from the primary literature were not available in the searched resources. The effects described in this guide are based on the qualitative data presented in the cited publications.

Core Mechanism of Action of CFM-5 in Medulloblastoma

The antitumor activity of CFM-5 in medulloblastoma is a multi-faceted process initiated by the disruption of the CARP-1/APC-2 interaction. This primary event triggers a signaling cascade that ultimately leads to cell cycle arrest and apoptosis. The key molecular events are detailed below.

Inhibition of CARP-1/APC-2 Interaction and Upregulation of CARP-1

CFM-5 directly binds to CARP-1, preventing its association with the APC-2 subunit of the APC/C E3 ligase.[1][2] This disruption is the cornerstone of its mechanism of action. Interestingly, treatment with CFMs has been shown to lead to an induction of CARP-1 expression, suggesting a potential feedback mechanism that amplifies the apoptotic signal.[3][4]

Activation of Pro-Apoptotic Stress-Activated Protein Kinases (SAPK)

A critical consequence of CFM-4 treatment in medulloblastoma cells is the robust activation of the pro-apoptotic Stress-Activated Protein Kinases (SAPK), specifically p38 and JNK.[3][4] The activation of these kinases is a well-established cellular response to stress and is a key driver of apoptosis.

Induction of Apoptosis

The culmination of the signaling cascade initiated by CFM-5 is the induction of apoptosis. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis executed by caspases.[3][4]

Modulation of Gene Expression

Gene expression analyses following CFM-4 treatment in the Daoy medulloblastoma cell line have revealed a significant downregulation of genes that promote cell growth and metastasis.[3] Key among these are:

-

p21Rac1: A small GTP-binding protein that regulates cell motility.

-

Matrix Metallopeptidase-10 (MMP-10): An enzyme involved in the degradation of the extracellular matrix, facilitating invasion and metastasis.

Conversely, CFM-4 treatment stimulates the expression of molecules that inhibit cell growth and promote apoptosis, including:

-

Neurotrophin-3 (NTF3): Overexpression of NTF3 has been shown to reduce medulloblastoma cell viability.[3]

-

NF-κB Signaling Inhibitors (ABIN1 and ABIN2): These proteins negatively regulate the pro-survival NF-κB pathway.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways affected by CFM-5 and a typical experimental workflow for its evaluation.

Caption: CFM-5 Mechanism of Action in Medulloblastoma.

Caption: A typical experimental workflow for evaluating CFM-5.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the analysis of CARP-1 Functional Mimetics. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture

-

Cell Lines: Daoy and UW228 human medulloblastoma cell lines.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed medulloblastoma cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubation: Allow cells to adhere overnight.

-

Treatment: Treat cells with various concentrations of CFM-5 (or vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: After treatment with CFM-5, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CARP-1, phospho-p38, phospho-JNK, cleaved PARP, Rac1, MMP-10, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat medulloblastoma cells with CFM-5 for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Conclusion and Future Directions

CFM-5 and other CARP-1 Functional Mimetics represent a promising new therapeutic avenue for the treatment of medulloblastoma. Their mechanism of action, centered on the disruption of the CARP-1/APC-2 interaction, triggers a cascade of pro-apoptotic signaling events and modulates the expression of genes critical for tumor progression and metastasis. The preclinical data strongly support the continued investigation of these compounds.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of CFM-5 in animal models of medulloblastoma.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion of CFM-5 to optimize dosing and delivery.

-

Combination therapies: Investigating the synergistic potential of CFM-5 with existing chemotherapeutic agents and radiation therapy.

-

Biomarker discovery: Identifying biomarkers that can predict patient response to CFM-5 therapy.

The in-depth understanding of the mechanism of action of CFM-5 provided in this guide serves as a critical foundation for the rational design of future preclinical and clinical studies, with the ultimate goal of improving outcomes for children with medulloblastoma.

References

- 1. CARP-1 Functional Mimetics: A Novel Class of Small Molecule Inhibitors of Medulloblastoma Cell Growth | PLOS One [journals.plos.org]

- 2. CARP-1/CCAR1: a biphasic regulator of cancer cell growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CARP-1 functional mimetics: a novel class of small molecule inhibitors of medulloblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the CARP-1/CCAR1-APC-2 Complex and its Modulation by CFM-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle and apoptosis regulator 1 (CARP-1/CCAR1) is a critical signaling protein with multifaceted roles in cell growth, apoptosis, and transcriptional regulation. Its interaction with the Anaphase Promoting Complex/Cyclosome (APC/C) subunit, APC-2, forms a key nexus in controlling cell cycle progression. The discovery of small molecule inhibitors, known as CARP-1 Functional Mimetics (CFMs), that antagonize this interaction has opened new therapeutic avenues. This document provides a comprehensive technical overview of the CARP-1/CCAR1-APC-2 complex, the mechanism of its inhibition by the lead compound CFM-5, associated signaling pathways, and the experimental methodologies used to elucidate these functions.

The Core Components: CARP-1/CCAR1 and APC-2

CARP-1/CCAR1: A Pleiotropic Signaling Hub

CARP-1 (also known as CCAR1) is a peri-nuclear phosphoprotein that functions as a biphasic regulator of cellular processes.[1][2] It was initially identified as a required component for apoptosis signaling induced by various chemotherapeutic agents.[1][3] CARP-1's diverse functions stem from its ability to act as a co-activator for a range of transcription factors, including:

This broad co-activator function places CARP-1 at the intersection of pathways governing both cell proliferation and cell death.[4]

APC-2: A Key Subunit of the APC/C E3 Ubiquitin Ligase

APC-2 is a core subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase essential for the regulation of the cell cycle.[6][7] The primary function of the APC/C is to trigger the transition from metaphase to anaphase by targeting key cell cycle proteins, such as cyclin B1 and securin, for ubiquitination and subsequent proteasomal degradation.[6] APC-2, along with APC-11, forms the catalytic core of the APC/C.[6][7]

Beyond its role in the cell cycle, APC-2 is also a homolog of the Adenomatous Polyposis Coli (APC) tumor suppressor and functions as a negative regulator in the Wnt signaling pathway by promoting the degradation of β-catenin.[8][9]

The CARP-1/CCAR1-APC-2 Interaction

The physical interaction between CARP-1 and APC-2 is a critical event in cellular regulation. This interaction was first identified through a yeast two-hybrid screen and subsequently validated by co-immunoprecipitation experiments.[1][10] It is understood that CARP-1 functions as a co-activator of the APC/C E3 ligase through its binding to APC-2.[1][4]

Mapping studies have identified the minimal epitope for this interaction as the region spanning amino acids 896-978 of the CARP-1 protein.[1][4] CARP-1 also associates with the APC/C co-activators Cdc20 and Cdh1, suggesting a broader role in modulating APC/C activity throughout the cell cycle.[1][4][10]

CFM-5: A Targeted Antagonist of the CARP-1/APC-2 Interaction

Based on the premise that disrupting the co-activation of APC/C by CARP-1 could induce cell cycle arrest and apoptosis, a high-throughput screen was conducted to identify small molecule inhibitors of this protein-protein interaction.[1][4] This led to the discovery of CARP-1 Functional Mimetics (CFMs), including the compound CFM-5.

CFM-5 and its analogs function by binding to CARP-1, preventing its association with APC-2.[10][11] This antagonism disrupts the normal function of the APC/C complex, leading to G2/M phase cell cycle arrest and the induction of apoptosis through a p53-independent mechanism.[2][10] This makes CFMs particularly promising for cancers with mutated or non-functional p53.

Quantitative Data Summary

The following table summarizes the key quantitative metrics related to the CARP-1/APC-2 interaction and its inhibition.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of CARP-1/APC-2 Interaction | 480 nM | Fluorescence Polarization Assay | [10] |

| IC₅₀ of CFM-5 for CARP-1/APC-2 Interaction Inhibition | 0.75 µM | Fluorescence Polarization Assay | [11] |

| IC₅₀ of CFM-4 for Apoptosis Induction in Cancer Cells | 10 - 15 µM | Cell-based Apoptosis Assays | [10] |

Signaling Pathways and Mechanism of Action

The interaction between CARP-1 and APC-2 and its disruption by CFM-5 triggers a cascade of cellular events culminating in apoptosis.

The Native CARP-1/APC-2 Signaling Axis

The binding of CARP-1 to the APC-2 subunit is believed to enhance the E3 ubiquitin ligase activity of the APC/C complex, promoting the degradation of cell cycle proteins and facilitating progression through mitosis.

CFM-5-Mediated Apoptotic Pathway

CFM-5 disrupts the CARP-1/APC-2 interaction, leading to cell cycle arrest and apoptosis. This process involves the activation of initiator caspases 8 and 9, which in turn leads to the degradation of key cell cycle proteins like Cyclin B1, independent of the ubiquitin-proteasome pathway.[10]

Key Experimental Protocols

The elucidation of the CARP-1/APC-2 interaction and its modulation by CFM-5 relies on several key experimental techniques.

Co-Immunoprecipitation (Co-IP) for Interaction Validation

Co-IP is the gold-standard method for verifying protein-protein interactions within their native cellular context.[12]

Objective: To demonstrate the physical association between CARP-1 and APC-2 in cell lysates.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer with NP-40/Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[13] Keep samples on ice.

-

Lysate Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C.[13] Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.

-

Immunoprecipitation: Add the primary antibody specific to the "bait" protein (e.g., anti-CARP-1) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[14] An isotype-matched IgG should be used as a negative control.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[14]

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an antibody against the "prey" protein (e.g., anti-APC-2) to confirm its presence in the complex.

Fluorescence Polarization (FP) Assay for Screening and Affinity

FP assays are used for high-throughput screening of inhibitors and for quantifying binding affinities in solution.[10]

Objective: To identify molecules that disrupt the CARP-1/APC-2 interaction and to measure the binding constant (Kd) of the interaction.

Methodology:

-

Reagent Preparation:

-

Synthesize or purify a small peptide fragment of one protein (e.g., the CARP-1 896-978 epitope) and label it with a fluorophore (the "tracer").[10]

-

Purify the full-length binding partner protein (the "receptor," e.g., APC-2).

-

-

Binding Assay (for Kd):

-

In a multi-well plate, add a fixed, low concentration of the fluorescent tracer.

-

Add increasing concentrations of the receptor protein across the wells.

-

Incubate to allow binding to reach equilibrium.

-

-

Competition Assay (for IC₅₀):

-

To wells containing pre-formed tracer-receptor complexes, add increasing concentrations of a test compound (e.g., CFM-5).

-

Incubate to allow the competitor to displace the tracer.

-

-

Measurement: Measure the fluorescence polarization in each well using a plate reader.

-

Principle: When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light (low FP value). When bound to the large receptor protein, its tumbling slows, and the emitted light remains polarized (high FP value). A competitor compound will displace the tracer, causing a decrease in the FP value.

-

-

Data Analysis: Plot the FP values against protein or inhibitor concentration to calculate Kd or IC₅₀ values, respectively.

Therapeutic Implications and Future Directions

The targeted disruption of the CARP-1/APC-2 interaction represents a novel strategy in oncology. Small molecules like CFM-5 offer a proof-of-concept for exploiting this specific protein-protein interaction to induce cancer cell death.[1] Notably, this approach is effective in drug-resistant breast cancer cells and does not impact the growth of non-tumorigenic cells, suggesting a favorable therapeutic window.[1][4]

Future research should focus on:

-

Optimizing the potency and pharmacokinetic properties of CFM compounds.

-

Investigating the efficacy of these compounds in various cancer models, particularly those resistant to conventional therapies.

-

Exploring synergistic combinations of CFMs with other anti-cancer agents.

-

Further dissecting the downstream signaling events following the disruption of the CARP-1/APC-2 complex to identify additional therapeutic targets and biomarkers of response.

References

- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARP-1/CCAR1: a biphasic regulator of cancer cell growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. What are CCAR1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. APC2 Antibody (#12301) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. sinobiological.com [sinobiological.com]

- 8. APC2 APC regulator of Wnt signaling pathway 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. Antagonists of anaphase-promoting complex (APC)-2-cell cycle and apoptosis regulatory protein (CARP)-1 interaction are novel regulators of cell growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]

The Discovery and Synthesis of CFM-5: A Novel CARP-1 Functional Mimetic for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of CFM-5, a novel small molecule inhibitor with demonstrated anti-cancer properties. CFM-5 belongs to a class of compounds known as CARP-1 Functional Mimetics (CFMs), which have been identified as potent inducers of apoptosis in various cancer cell lines, including medulloblastoma. This whitepaper details the mechanism of action, quantitative biological data, experimental protocols for its evaluation, and a representative synthesis method for this class of compounds.

Introduction: The Discovery of CFM-5

CFM-5 is a member of a novel class of small molecule compounds, termed CARP-1 Functional Mimetics (CFMs), designed to interfere with the protein-protein interaction between Cell Division Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. The discovery of CFMs stemmed from a high-throughput screening effort to identify compounds that could disrupt this interaction, which is crucial for cell cycle regulation. The inhibition of the CARP-1/CCAR1-APC-2 interaction by CFMs leads to the suppression of cancer cell growth, primarily through the induction of apoptosis.

CFM-5, in particular, has been identified as a potent inhibitor of this interaction and has shown significant activity against medulloblastoma, an aggressive pediatric brain tumor. Its discovery represents a promising advancement in the development of targeted therapies for difficult-to-treat cancers.

Mechanism of Action

The primary mechanism of action for CFM-5 and other CFMs is the inhibition of the CARP-1/CCAR1-APC-2 interaction. This disruption leads to a cascade of downstream cellular events culminating in apoptosis. Key aspects of the mechanism include:

-

Induction of CARP-1 Expression: Treatment with CFMs has been shown to increase the expression of CARP-1.

-

Activation of Pro-Apoptotic Signaling: CFMs activate stress-activated protein kinases (SAPKs) such as p38 and JNK.

-

Induction of Apoptosis: The activation of pro-apoptotic pathways leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

This targeted approach offers the potential for greater selectivity towards cancer cells and reduced toxicity compared to traditional chemotherapy.

Quantitative Biological Data

The biological activity of CFM-5 has been quantified in various assays. The following table summarizes the key quantitative data available for CFM-5 and its analogs.

| Compound | Target Interaction | IC50 (μM) | Cell Line | Effect | Reference |

| CFM-5 | CARP-1/CCAR1-APC-2 | 0.75 | Daoy (Medulloblastoma) | Growth Inhibition | [1][2] |

| CFM-1 | CARP-1/CCAR1-APC-2 | 4 | - | - | |

| CFM-4 | CARP-1/CCAR1-APC-2 | 1 | - | - |

Synthesis of CFM-5

CFM-5 belongs to the chemical class of spiro[indoline-3,2'-[1][3][4]thiadiazol]-2-ones. While a specific, detailed, step-by-step synthesis protocol for CFM-5 has not been explicitly published in the reviewed scientific literature, a general synthetic route for this class of compounds can be inferred from related studies. The synthesis of structural analogs of the parent compound, CFM-4 (1-(2-chlorobenzyl)-5'-phenyl-3'H-spiro[indoline-3,2'-[1][3][4]thiadiazol]-2-one), involves the reaction of diverse isatins and thiosemicarbazides.

Representative Synthesis Protocol for Spiro[indoline-3,2'-[1][3][4]thiadiazol]-2-one Derivatives:

A general method for the synthesis of the spiro[indoline-3,2'-[1][3][4]thiadiazol]-2-one scaffold involves a cyclocondensation reaction. The following is a representative, non-optimized protocol based on the synthesis of similar structures.

Step 1: Synthesis of Isatin (B1672199) Derivatives (if not commercially available) Substituted isatins can be synthesized via various methods, most commonly the Sandmeyer isonitrosoacetanilide isatin synthesis.

Step 2: Synthesis of Thiosemicarbazide (B42300) Derivatives (if not commercially available) Substituted thiosemicarbazides can be prepared by reacting the corresponding hydrazines with isothiocyanates.

Step 3: Cyclocondensation Reaction

-

A mixture of an appropriately substituted isatin (1 equivalent) and a substituted thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent, such as ethanol (B145695), in the presence of a catalytic amount of an acid (e.g., glacial acetic acid).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired spiro[indoline-3,2'-[1][3][4]thiadiazol]-2-one derivative.

Note: The specific substituents on the isatin and thiosemicarbazide precursors would be chosen to yield the final CFM-5 structure (Molecular Formula: C23H18BrN3OS).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of CFM-5 and its analogs.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., Daoy medulloblastoma cells) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of CFM-5 (or other test compounds) dissolved in a suitable solvent (e.g., DMSO, with final concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.

Apoptosis Analysis by PARP Cleavage (Western Blotting)

-

Cell Lysis: Cells treated with CFM-5 or vehicle control are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody against cleaved PARP overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of CFM-5```dot

Caption: Workflow for the synthesis and biological evaluation of CFM-5.

Conclusion

CFM-5 is a promising anti-cancer compound that targets the CARP-1/CCAR1-APC-2 interaction, leading to apoptosis in cancer cells. Its efficacy against medulloblastoma cell lines highlights its potential as a therapeutic agent for this challenging disease. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential. The development of a scalable and efficient synthesis protocol will be a critical step in advancing CFM-5 towards clinical application.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2023201374A1 - Compositions and methods for inhibiting carp-1 binding to nemo - Google Patents [patents.google.com]

- 3. Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel spiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a] pyrimidine] derivatives as possible anti-dermatophytic and anti-candidiasis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Effects of CFM-5: A Technical Guide

Abstract

CFM-5, a small molecule inhibitor, has emerged as a promising anti-cancer agent through its modulation of the Cell division cycle and apoptosis regulator protein 1 (CARP-1/CCAR1). As a CARP-1 Functional Mimetic (CFM), CFM-5 disrupts the interaction between CARP-1 and the Anaphase Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase involved in cell cycle progression. This disruption triggers a cascade of events, including the activation of stress-activated protein kinases (SAPKs) and the induction of apoptosis, leading to potent growth inhibition in various cancer cell lines. This technical guide provides an in-depth overview of the in-vitro anti-cancer effects of CFM-5, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the core signaling pathways involved.

Mechanism of Action

CFM-5 exerts its anti-cancer effects primarily by targeting the CARP-1 signaling pathway. It was identified as a small molecule inhibitor of the CARP-1/CCAR1-APC-2 interaction.[1] By mimicking the function of CARP-1, CFM-5 competitively binds to and inhibits key protein-protein interactions, leading to several downstream consequences:

-

Activation of Stress-Activated Protein Kinases (SAPKs): Treatment with CFM-5 and related compounds leads to the robust activation of the pro-apoptotic kinases p38 and c-Jun N-terminal kinase (JNK).[2][3] These kinases are central mediators of cellular stress responses and play a pivotal role in initiating apoptosis.

-

Induction of Apoptosis: The activation of the p38/JNK pathway triggers the intrinsic apoptotic cascade. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a key substrate of executioner caspases, and the activation of initiator caspases such as Caspase 8.[2][4]

-

Cell Cycle Arrest: CFM-5 and its analog CFM-4 have been shown to induce a G2/M phase cell cycle arrest in cancer cells.[1] This is associated with the significant loss of mitotic cyclin B1, a crucial protein for entry into and progression through mitosis.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy of CFM-5 and its direct effects on cancer cells.

Table 1: Molecular Interaction and Cytotoxicity of CFM-5

| Parameter | Value | Target/Cell Line | Comments |

|---|---|---|---|

| IC50 | 0.75 µM | CARP-1/CCAR1-APC-2 Interaction | Measures the concentration required to inhibit 50% of the binding between CARP-1 and the APC-2 subunit of the APC/C E3 ligase.[1] |

| Cell Viability | ~10% | Malignant Pleural Mesothelioma (MPM) Cells | Represents the approximate percentage of viable cells remaining after a 24-hour treatment with 20 µM of CFM-5.[2] |

Table 2: Summary of Key In Vitro Effects of CFM-5

| Biological Process | Observed Effect | Key Markers | Cancer Models |

|---|---|---|---|

| Apoptosis | Induction | Cleavage of PARP-1, Activation of Caspase 8 | Malignant Pleural Mesothelioma (MPM), Non-Small Cell Lung Cancer (NSCLC)[2][4] |

| Cell Cycle | Arrest at G2/M Phase | Loss of mitotic Cyclin B1, p21WAF1/CIP1, p27KIP1 | Breast Cancer[1], NSCLC[2] |

| Signaling | Activation | Phosphorylation of p38 MAPK and JNK1/2 | MPM, NSCLC, Triple-Negative Breast Cancer (TNBC)[2][3] |

| Protein Expression | Upregulation | CARP-1/CCAR1, DEDD2 | NSCLC, TNBC[3] |

| Metastatic Potential | Inhibition | Attenuation of cell migration and invasion | MPM, NSCLC, TNBC[2][3] |

Signaling and Experimental Workflows

CFM-5 Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by CFM-5, leading to apoptosis and cell cycle arrest in cancer cells.

Experimental Workflow Diagrams

The following diagrams provide a visual guide to the core experimental protocols used to assess the anti-cancer effects of CFM-5.

Cell Viability Assessment (MTT Assay)

Apoptosis Detection (TUNEL Assay)

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Identification and Testing of Novel CARP-1 Functional Mimetic Compounds as Inhibitors of Non-Small Cell Lung and Triple Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A CARP-1 functional mimetic compound is synergistic with BRAF-targeting in non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 5-Fluorouracil-Induced Apoptosis in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted induction of apoptosis in malignant cells remains a cornerstone of cancer therapy. 5-Fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) analog, has been a widely utilized chemotherapeutic agent for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers. Its efficacy is largely attributed to its ability to disrupt DNA and RNA synthesis and, crucially, to trigger programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular pathways governing 5-FU-induced apoptosis in cancer cells. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core signaling cascades. While the compound "CFM-5" was initially queried, a thorough review of scientific literature revealed no such designated molecule with documented pro-apoptotic activity. Therefore, this guide focuses on the well-established and extensively studied mechanisms of 5-FU.

Data Presentation: Quantitative Effects of 5-FU on Cancer Cells

The cytotoxic and pro-apoptotic effects of 5-FU are dose- and cell-type-dependent. The following tables summarize key quantitative data from various studies, providing a comparative look at its impact on different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| HCT116 | Colorectal Cancer | 13.72 | 72 hours | [1] |

| HT29 | Colorectal Cancer | 106.8 | 72 hours | [1] |

| SW620 | Colorectal Cancer | ~13 (as 13 µg/ml) | 48 hours | [2] |

| SW480 | Colorectal Cancer | >200 (least sensitive) | 72 hours | [3] |

| CACO-2 | Colorectal Cancer | >50% viability decrease at 1-1000 µM | 48 hours | [4] |

| LoVo | Colorectal Cancer | Not specified | Not specified | [5] |

| DLD1 | Colorectal Cancer | Not specified | Not specified | [5] |

| Tumor2 | Breast Cancer | Not specified | 48 hours | [6] |

| MDA-MB-231 | Breast Cancer | Not specified | 48 hours | [6] |

| Esophageal Squamous Carcinoma (25 lines) | Esophageal Cancer | 1.00 to 39.81 | Not specified | [7] |

| HONE-1 | Nasopharyngeal Cancer | IC50 not explicitly stated, but 62.5 µg/mL caused 71% cell elimination | 72 hours | [8] |

| HUVEC | Normal Endothelial Cells | 3.832 | 72 hours | [1] |

| HCM | Normal Cardiomyocytes | 4.866 | 72 hours | [1] |

Table 1: IC50 Values of 5-Fluorouracil in Various Cancer and Normal Cell Lines.

| Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |

| HCT116 | 50 µM 5-FU for 72h | Varies (most sensitive) | Propidium Iodide Staining | [3] |

| SW480 | 50 µM 5-FU for 72h | Varies (least sensitive) | Propidium Iodide Staining | [3] |

| HT29 | 50 µM 5-FU for 72h | Varies | Propidium Iodide Staining | [3] |

| SW620 | 50 µM 5-FU for 72h | Varies | Propidium Iodide Staining | [3] |

| HUVEC | 10-1000 µM 5-FU for 96h | Statistically significant increase | Annexin V/7AAD | [1] |

| HCM | 10-1000 µM 5-FU for 96h | Statistically significant increase | Annexin V/7AAD | [1] |

| Tumor2 | 2 µM 5-FU for 48h | 80% | Flow Cytometry | [6] |

Table 2: Induction of Apoptosis by 5-Fluorouracil in Different Cell Lines.

| Cell Line | Treatment | Protein Change | Fold Change/Observation | Reference |

| LoVo (wild-type p53) | IC50 5-FU | Increased Bax and Bak expression | Not quantified | [5] |

| DLD1 (mutant p53) | IC50 5-FU | Remarkably increased Bak expression | Not quantified | [5] |

| Tumor2 | 2 µM 5-FU for 48h | Increased Bax expression | Not quantified | [6] |

| MDA-MB-231 | 2 µM 5-FU for 48h | Increased Bax expression | Not quantified | [6] |

| Tumor2 | 2 µM 5-FU for 48h | Increased Caspase-3 expression | Not quantified | [6] |

| MDA-MB-231 | 2 µM 5-FU for 48h | Increased Caspase-3 expression | Not quantified | [6] |

| HCT116 | 50 µM 5-FU | Increased PKCδ expression, phosphorylation, and cleavage | Not quantified | [3] |

| HUVEC | 10-1000 µM 5-FU for 48-96h | Increased ROS production | Statistically significant | [1] |

| HCM | 10-1000 µM 5-FU for 48-96h | Increased ROS production | Statistically significant | [1] |

| BEL-7402 | 5-FU | ~7-fold increase in ROS | Not specified | [9] |

Table 3: Modulation of Key Apoptotic Proteins and Reactive Oxygen Species by 5-Fluorouracil.

Core Signaling Pathways in 5-FU-Induced Apoptosis

5-Fluorouracil triggers apoptosis through a multi-faceted mechanism that primarily involves the intrinsic (mitochondrial) pathway, often influenced by the cellular p53 status. The key signaling events include the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), modulation of Bcl-2 family proteins, and subsequent activation of the caspase cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pro-apoptotic effects of 5-FU.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

5-Fluorouracil (5-FU) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of 5-FU (e.g., 0, 1, 10, 25, 50, 100, 200 µM) for the desired time (e.g., 24, 48, 72 hours).[3]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with 5-FU for the desired time.

-

Harvest 1-5 x 10⁵ cells by centrifugation.

-

Wash cells once with cold PBS and resuspend in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[10]

Western Blot Analysis of Bcl-2 Family Proteins and Phospho-JNK

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse cells in ice-cold lysis buffer and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[11]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Caspase Activity Assay

This fluorometric assay measures the activity of key apoptotic enzymes, caspases.

Materials:

-

Treated and untreated cell lysates

-

Caspase assay kit (e.g., for Caspase-3, -8, or -9) containing a specific fluorogenic substrate (e.g., DEVD-AFC for Caspase-3)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Add 50-100 µg of protein lysate to each well of a 96-well black plate.

-

Add the caspase substrate and reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Calculate the fold increase in caspase activity relative to the untreated control.

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the intracellular production of ROS using a fluorescent probe.

Materials:

-

Treated and untreated cells

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with 5-FU for the desired time.

-

Incubate the cells with 5-10 µM DCFH-DA for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence of the cells using a flow cytometer (FITC channel) or a fluorescence microscope. The intensity of the green fluorescence is proportional to the amount of intracellular ROS.[1]

Conclusion

5-Fluorouracil induces apoptosis in cancer cells through a complex and interconnected signaling network. The primary mechanism involves the induction of cellular stress, leading to the generation of reactive oxygen species and the activation of the JNK and PKCδ pathways. These upstream events converge on the mitochondria, altering the balance of Bcl-2 family proteins to favor the pro-apoptotic members Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death. Understanding these intricate pathways is crucial for optimizing the therapeutic use of 5-FU, overcoming drug resistance, and developing novel combination therapies to enhance its anti-cancer efficacy. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.

References

- 1. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to CFM-5: A Novel Modulator of the CARP-1/CCAR1-APC/C Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-5 is a novel small molecule inhibitor that has emerged as a promising anti-cancer agent, particularly in the context of medulloblastoma. It functions by disrupting the protein-protein interaction between the Cell Division Cycle and Apoptosis Regulator 1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. This inhibition leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of CFM-5, including a plausible synthetic route, mechanism of action, and relevant experimental protocols.

Molecular Structure and Chemical Properties

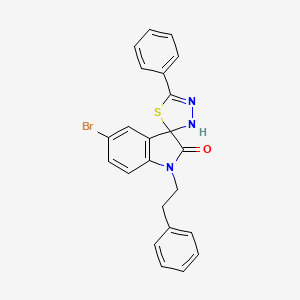

CFM-5, with the chemical name 5-bromo-1-phenethyl-5'-phenyl-3'H-spiro[indoline-3,2'-[1][2][3]thiadiazol]-2-one, is a heterocyclic compound featuring a spiro-indoline-thiadiazole core. Its structure has been elucidated through standard analytical techniques.

Chemical Structure

Below is the 2D chemical structure of CFM-5.

Caption: 2D Chemical Structure of CFM-5.

Physicochemical Properties

A summary of the key physicochemical properties of CFM-5 is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| IUPAC Name | 5-bromo-1-phenethyl-5'-phenyl-3'H-spiro[indoline-3,2'-[1][2][3]thiadiazol]-2-one | PubChem[2] |

| CAS Number | 639507-03-2 | MedchemExpress[1] |

| Molecular Formula | C₂₃H₁₈BrN₃OS | PubChem[2] |

| Molecular Weight | 464.4 g/mol | PubChem[2] |

| Appearance | Orange to red solid | MedchemExpress[1] |

| SMILES | C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4(C2=O)NN=C(S4)C5=CC=CC=C5 | MedchemExpress[1] |

| Solubility | Soluble in DMSO | MedchemExpress[1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | MedchemExpress[1] |

Synthesis

While a specific, detailed synthesis protocol for CFM-5 has not been published, a general method for the synthesis of 5'-phenyl-3'H-spiro[indoline-3,2'-[1][2][3]thiadiazol]-2-one analogs has been described and can be adapted for the preparation of CFM-5. The synthesis involves the condensation of a substituted isatin (B1672199) derivative with a thiohydrazide.

General Synthetic Scheme

The proposed synthesis of CFM-5 involves a two-step process starting from 5-bromoisatin (B120047).

Caption: Proposed synthetic workflow for CFM-5.

Experimental Protocol (Representative)

Step 1: Synthesis of 1-Phenethyl-5-bromoisatin

-

To a solution of 5-bromoisatin in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

-

Add phenethyl bromide dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and dry to yield 1-phenethyl-5-bromoisatin.

Step 2: Synthesis of CFM-5

-

To a solution of 1-phenethyl-5-bromoisatin in absolute ethanol, add benzothiohydrazide.

-

Heat the mixture to reflux for 8-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the resulting solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/dichloromethane mixture) to afford pure CFM-5.

Biological Activity and Mechanism of Action

CFM-5 exhibits its anti-cancer effects by specifically targeting the CARP-1/CCAR1-APC/C signaling pathway, which is crucial for cell cycle progression.

Inhibition of CARP-1/CCAR1-APC-2 Interaction

CFM-5 was identified as a potent inhibitor of the interaction between CARP-1/CCAR1 and the APC/C subunit APC-2. This inhibitory activity was quantified using a fluorescence polarization-based competitive binding assay.

| Parameter | Value |

| IC₅₀ | 0.75 µM |

Signaling Pathway

The binding of CARP-1/CCAR1 to APC-2 is a critical step in the activation of the APC/C E3 ubiquitin ligase, which targets key cell cycle proteins for degradation, allowing for the transition from metaphase to anaphase. By inhibiting this interaction, CFM-5 disrupts the normal function of the APC/C, leading to the accumulation of its substrates, such as cyclin B1. This accumulation ultimately results in cell cycle arrest at the G2/M checkpoint and triggers the intrinsic apoptotic pathway.

Caption: CFM-5 mechanism of action signaling pathway.

Effects on Cancer Cells

-

Cell Cycle Arrest: Treatment of medulloblastoma cells with CFM-5 leads to a significant accumulation of cells in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: CFM-5 induces programmed cell death in medulloblastoma cells, a key mechanism for its anti-cancer activity.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of CFM-5's biological activity.

Fluorescence Polarization-Based Competitive Binding Assay

This assay is used to determine the IC₅₀ of CFM-5 for the inhibition of the CARP-1/CCAR1-APC-2 interaction.

Caption: Workflow for the fluorescence polarization assay.

Protocol:

-

Prepare a solution of a fluorescently labeled peptide corresponding to the APC-2 binding domain of CARP-1/CCAR1.

-

Prepare a solution of purified APC-2 protein.

-

In a microplate, mix the fluorescent peptide and the APC-2 protein in an appropriate assay buffer.

-

Incubate the mixture to allow for binding, resulting in a high fluorescence polarization signal.

-

Add serially diluted concentrations of CFM-5 to the wells.

-

Incubate the plate to allow the competition to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Plot the fluorescence polarization values against the logarithm of the CFM-5 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of CFM-5 on the cell cycle distribution of medulloblastoma cells.

Protocol:

-

Seed medulloblastoma cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of CFM-5 or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

CFM-5 is a valuable research tool for studying the CARP-1/CCAR1-APC/C signaling pathway and holds potential as a therapeutic lead for the development of new anti-cancer drugs, particularly for medulloblastoma. Its well-defined mechanism of action, potent inhibitory activity, and demonstrated effects on the cell cycle and apoptosis in cancer cells make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of CFM-5 for researchers and drug development professionals to facilitate future studies and applications.

References

- 1. Antagonists of anaphase-promoting complex (APC)-2-cell cycle and apoptosis regulatory protein (CARP)-1 interaction are novel regulators of cell growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one | C23H18BrN3OS | CID 5013771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of CFM-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFM-5 is a novel small molecule inhibitor that has demonstrated potential as an anti-cancer agent, particularly in preclinical studies involving medulloblastoma. It belongs to a class of compounds known as CARP-1 Functional Mimetics (CFMs), which are designed to antagonize the interaction between the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. This in-depth guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on CFM-5 and related compounds, details the experimental protocols used in its evaluation, and visualizes the key pathways and workflows.

Pharmacodynamics of CFM-5

The primary pharmacodynamic effect of CFM-5 is the induction of apoptosis in cancer cells. This is achieved through its targeted inhibition of the CARP-1/CCAR1-APC-2 protein-protein interaction.

Mechanism of Action

CFM-5 functions by disrupting the binding of CARP-1 to APC-2, a key component of the APC/C E3 ubiquitin ligase. This interaction is crucial for cell cycle progression. By antagonizing this binding, CFM-5 induces a signaling cascade that leads to cell cycle arrest and apoptosis. The in vitro potency of CFM-5 in inhibiting this interaction has been quantified.[1][2]

In Vitro Efficacy

The inhibitory activity of CFM-5 has been determined using a fluorescence polarization assay. This assay measures the displacement of a fluorescently labeled CARP-1 peptide from the APC-2 protein.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CARP-1/CCAR1-APC-2 Interaction) | 0.75 μM | Fluorescence Polarization Assay | [1][2] |

Studies have shown that CFM-5, along with other CFMs, inhibits the growth of various cancer cell lines, including malignant pleural mesothelioma (MPM) and medulloblastoma (MB) cells, by inducing apoptosis.[3][4]

Signaling Pathways

The apoptotic signaling induced by CFM-5 and other CFMs involves the activation of pro-apoptotic Stress-Activated Protein Kinases (SAPKs), specifically p38 and JNK.[1][3][4] Furthermore, treatment with CFMs leads to an elevated expression of CARP-1 itself, suggesting a potential positive feedback loop that enhances the apoptotic signal.[1][3]

Figure 1: Proposed signaling pathway of CFM-5 leading to apoptosis.

Pharmacokinetics of CFM-5

As a preclinical compound, publicly available in vivo pharmacokinetic data for CFM-5 is limited. The information presented here is based on available data for CFM-5 and closely related analogs, primarily CFM-4. It is important to note that while informative, the data for CFM-4 should not be directly extrapolated to CFM-5 without further dedicated studies.

Quantitative Pharmacokinetic Data

No specific in vivo pharmacokinetic parameters for CFM-5, such as Cmax, Tmax, half-life, bioavailability, clearance, or volume of distribution, have been reported in the reviewed literature.

For the related compound, CFM-4, it has been noted that a nano-lipid formulation significantly improves its bioavailability and in vivo efficacy, suggesting that formulation development is a critical factor for this class of compounds.[1][2]

| Compound | Formulation | Observation | Reference |

| CFM-4 | Nano-lipid formulation (NLF) | Superior bioavailability and pharmacokinetics compared to the free drug. Accumulation of CFM-4 NLF in tumors of treated animals. | [1] |

Experimental Protocols

CARP-1/APC-2 Interaction Assay (Fluorescence Polarization)

This high-throughput screening assay was utilized to identify and characterize inhibitors of the CARP-1 and APC-2 interaction.[5][6]

-

Reagents and Materials :

-

Recombinant purified CARP-1 and APC-2 proteins.

-

A fluorescently labeled peptide corresponding to the minimal binding epitope of CARP-1.

-

Assay buffer and microplates.

-

Test compounds (e.g., CFM-5) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure :

-

A mixture of the recombinant proteins and the fluorescently labeled peptide is incubated in the assay buffer.

-

Test compounds at varying concentrations are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent peptide from APC-2 by the test compound.

-

-

Data Analysis :

-

The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal, is calculated from the dose-response curve.

-

Figure 2: Workflow for the Fluorescence Polarization Assay.

In Vivo Medulloblastoma Xenograft Model

While specific in vivo studies for CFM-5 are not detailed, a general protocol for establishing and evaluating therapeutic efficacy in medulloblastoma patient-derived orthotopic xenograft (PDOX) models can be described.[7]

-

Cell Culture and Preparation :

-

Medulloblastoma cells (e.g., patient-derived lines) are cultured under appropriate conditions.

-

Cells are harvested, counted, and resuspended in a suitable medium for injection.

-

-

Orthotopic Implantation :

-

Immunocompromised mice (e.g., NSG mice) are anesthetized.

-

A small burr hole is made in the skull over the cerebellum.

-

A specific number of medulloblastoma cells are stereotactically injected into the cerebellum.

-

-

Treatment Regimen :

-

Once tumors are established (monitored by imaging, e.g., bioluminescence or MRI), mice are randomized into treatment and control groups.

-

CFM-5, formulated for in vivo delivery, is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.

-

-

Efficacy Evaluation :

-

Tumor growth is monitored regularly using imaging techniques.

-

Animal body weight and overall health are recorded.

-

The primary endpoint is typically survival, with ethical endpoints for euthanasia based on tumor burden or clinical signs.

-

-

Pharmacodynamic Analysis :

-

At the end of the study, tumors are excised.

-

Tissues can be analyzed by immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and CARP-1 expression, and by Western blot for signaling pathway components.

-

Figure 3: General workflow for an in vivo medulloblastoma xenograft study.

Conclusion and Future Directions

CFM-5 is a promising preclinical candidate that targets the CARP-1/CCAR1-APC-2 interaction to induce apoptosis in cancer cells. Its potent in vitro activity against medulloblastoma cells highlights its therapeutic potential. However, a significant knowledge gap exists regarding its in vivo pharmacokinetic properties. Future research should focus on comprehensive pharmacokinetic profiling of CFM-5, including studies on its absorption, distribution, metabolism, and excretion (ADME). Furthermore, optimization of its formulation will be crucial to enhance its bioavailability and in vivo efficacy. In vivo pharmacodynamic studies are also needed to establish a clear relationship between drug exposure and the modulation of its intended targets and downstream signaling pathways in a tumor-bearing animal model. These studies will be essential for the further development of CFM-5 as a potential anti-cancer therapeutic.

References

- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. CARP-1 Functional Mimetics Are a Novel Class of Small Molecule Inhibitors of Malignant Pleural Mesothelioma Cells | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Antagonists of Anaphase-promoting Complex (APC)-2-Cell Cycle and Apoptosis Regulatory Protein (CARP)-1 Interaction Are Novel Regulators of Cell Growth and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonists of anaphase-promoting complex (APC)-2-cell cycle and apoptosis regulatory protein (CARP)-1 interaction are novel regulators of cell growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of CFM-5: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-5 is an emerging small molecule inhibitor with demonstrated anti-cancer properties in early-stage research. Identified as a CARP-1 Functional Mimetic (CFM), it targets a key protein-protein interaction involved in cell cycle regulation and apoptosis. Preclinical studies have highlighted its potential in various malignancies, including medulloblastoma, neuroblastoma, malignant pleural mesothelioma, and non-small cell lung cancer. This technical guide provides a comprehensive overview of the core research on CFM-5, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Introduction to CFM-5 and its Target: CARP-1/CCAR1

CFM-5 is a novel anti-cancer agent that functions by disrupting the interaction between the Cell Division Cycle and Apoptosis Regulator 1 (CARP-1/CCAR1) and the Anaphase Promoting Complex/Cyclosome (APC/C) E3 ligase. CARP-1 is a multifaceted phosphoprotein that plays a critical role in cell growth, cell cycle progression, and apoptosis. It acts as a co-activator for several key signaling molecules, including nuclear receptors, β-catenin, and the tumor suppressor p53. By interfering with the CARP-1/CCAR1-APC-2 interaction, CFM-5 triggers a cascade of events that ultimately leads to cell cycle arrest and programmed cell death in cancer cells. Notably, this mechanism of action appears to be independent of the p53 tumor suppressor status of the cancer cells, suggesting a broad therapeutic window.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of CFM-5 is the inhibition of the protein-protein interaction between CARP-1/CCAR1 and the APC/C subunit, APC-2. This inhibitory action initiates a series of downstream cellular events:

-

Increased CARP-1/CCAR1 Expression: Inhibition of the interaction leads to an accumulation of CARP-1/CCAR1 within the cell.

-

Cell Cycle Arrest: Elevated levels of CARP-1/CCAR1 contribute to a G2/M phase cell cycle arrest.

-

Induction of Apoptosis: CFM-5-mediated signaling promotes apoptosis through the activation of key executioner caspases, including caspase-9, caspase-8, and caspase-3.

-

Activation of Stress-Activated Protein Kinases (SAPKs): The pro-apoptotic signaling cascade also involves the activation of p38 and JNK, which are critical mediators of cellular stress responses.

Visualizing the CFM-5 Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by CFM-5.

Methodological & Application

Application Notes and Protocols for CFM-5 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CFM-5, a CARP-1/CCAR1 Functional Mimetic, in various in vitro cancer studies. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of CFM-5.

Mechanism of Action

CFM-5 is a small molecule inhibitor that targets the interaction between CARP-1/CCAR1 (Cell Division Cycle and Apoptosis Regulator 1) and APC/C (Anaphase-Promoting Complex/Cyclosome). By mimicking the function of CARP-1, CFM-5 induces apoptosis and inhibits cell proliferation in a variety of cancer cell lines. Its mechanism of action involves the upregulation of CARP-1, leading to the activation of Stress-Activated Protein Kinases (SAPKs) such as p38α/β and JNK1/2. This cascade further activates downstream caspases, including caspase-8, caspase-9, and caspase-3, ultimately resulting in programmed cell death. Notably, CFM-5-induced apoptosis can occur independently of p53 status. Additionally, CFM treatment can lead to G2/M phase cell cycle arrest.

Quantitative Data Summary

The following table summarizes the available quantitative data for CFM-5 and related compounds in various in vitro assays. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

| Compound | Assay | Cell Line(s) | IC50 / GI50 | Incubation Time |

| CFM-5 | CARP-1/CCAR1-APC-2 Interaction Inhibition | - | 0.75 µM | Not Specified |

| CFM-4 Analog (CFM-4.16) | Growth Inhibition | A549, H1299 (NSCLC) | ~2.0 µM | Not Specified |

| CFM-4 | CARP-1/CCAR1-APC-2 Interaction Inhibition | - | 1 µM | Not Specified |

| CFM-1 | CARP-1/CCAR1-APC-2 Interaction Inhibition | - | 4 µM | Not Specified |

Note: Data for CFM-5's direct cytotoxic or anti-proliferative IC50 values across a broad range of cancer cell lines are not extensively published. The provided data for the CFM-4 analog offers a starting point for concentration range selection. It is recommended to test CFM-5 in a concentration range of 0.1 µM to 50 µM to determine the optimal effective dose for your specific in vitro study.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of CFM-5 on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, Daoy)

-

Complete cell culture medium

-

CFM-5 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

CFM-5 Treatment: Prepare serial dilutions of CFM-5 in complete medium from the stock solution. A suggested starting range is 0.1 µM to 50 µM. Remove the medium from the wells and add 100 µL of the CFM-5 dilutions. Include a vehicle control (DMSO at the same final concentration as the highest CFM-5 dose) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium from the wells and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by CFM-5 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CFM-5 stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of CFM-5 (e.g., based on previously determined IC50 values) for a specified time (e.g., 24 or 48 hours). Include vehicle and untreated controls.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Caption: CFM-5 inhibits the CARP-1/CCAR1-APC-2 interaction, leading to apoptosis and cell cycle arrest.

Caption: A typical workflow for assessing the in vitro anti-cancer effects of CFM-5.

Application Notes and Protocols for Cell Viability Assays in CFM-5 Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the efficacy of CFM-5, a novel anti-cancer agent, using established cell viability assays. The protocols detailed below are intended for researchers in oncology, drug discovery, and related fields to evaluate the cytotoxic and cytostatic effects of CFM-5 on cancer cell lines, with a particular focus on medulloblastoma.

Introduction to CFM-5 and its Mechanism of Action

CFM-5 is a small molecule inhibitor that functions as a CARP-1/CCAR1 Functional Mimetic (CFM).[1] It disrupts the interaction between CARP-1/CCAR1 and APC-2, leading to the induction of apoptosis in cancer cells.[1] The mechanism of action of CFM compounds involves the enhanced expression of CARP-1, which in turn activates pro-apoptotic stress-activated protein kinases (SAPKs) such as p38α/β and JNK1/2.[1][2] This signaling cascade ultimately leads to the activation of caspase-8, cleavage of PARP, a reduction in the levels of the mitotic cyclin B1, and subsequent apoptosis.[1][2] Notably, the apoptotic signaling induced by CFM compounds can be independent of p53 status, making them promising therapeutic candidates for a broad range of cancers.[1]

Recommended Cell Viability Assays for CFM-5 Efficacy Testing

A multi-faceted approach employing a panel of cell viability assays is recommended to comprehensively evaluate the efficacy of CFM-5. This includes assays that measure metabolic activity, cell proliferation, and cytotoxicity.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability.[3][4]

-

CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous, high-throughput assay that quantifies ATP, an indicator of metabolically active cells.[5][6][7][8]

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay: A colorimetric assay that measures the release of LDH from damaged cells, providing a measure of cytotoxicity.[9][10][11][12][13]

Data Presentation: Summarized Quantitative Data for CFM Compound Efficacy

The following table summarizes the growth inhibitory (GI50) and lethal concentration (LC50) values for a CFM-4 analog, CFM-4.16, in Non-Small Cell Lung Cancer (NSCLC) cell lines. While this data is not for CFM-5 specifically, it provides an expected effective concentration range for CFM compounds.

| Cell Line | Assay Type | Parameter | Concentration (µM) |

| A549 | Not Specified | GI50 | 2.0 |

| H1299 | Not Specified | GI50 | 2.0 |

| A549 | Not Specified | LC50 | >10 |

| H1299 | Not Specified | LC50 | >10 |

Data adapted from a study on CFM-4.16 in NSCLC cells.[2] It is recommended to perform dose-response studies for CFM-5 in the specific cell line of interest to determine its precise IC50/GI50 values.

Experimental Protocols

MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is proportional to the number of living, metabolically active cells.[4]

Materials:

-

Cancer cell line of interest (e.g., medulloblastoma cell line DAOY)

-

Complete cell culture medium

-